Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate
Description
Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate is a synthetic organic compound featuring a 2,4-dichlorophenoxy group linked to a propanehydrazide moiety, which is further connected to an aminoacetate ester.
Properties
IUPAC Name |
ethyl 2-[[2-(2,4-dichlorophenoxy)propanoylamino]carbamoylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2N3O5/c1-3-23-12(20)7-17-14(22)19-18-13(21)8(2)24-11-5-4-9(15)6-10(11)16/h4-6,8H,3,7H2,1-2H3,(H,18,21)(H2,17,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEOMZMBNJZPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with ethyl bromoacetate to form ethyl 2-(2,4-dichlorophenoxy)acetate. This intermediate is then reacted with hydrazine hydrate to produce the corresponding hydrazide. Finally, the hydrazide is acylated with ethyl chloroformate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Overview
Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate can be characterized by its molecular formula and is associated with the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). The compound's structure allows it to interact with biological systems effectively, making it a candidate for various applications.
Agricultural Applications
Herbicidal Properties
The compound is structurally related to 2,4-D, a widely used herbicide known for its effectiveness against broadleaf weeds. This compound may exhibit similar herbicidal properties, potentially serving as a more targeted option in agricultural practices. Its application could lead to reduced crop damage compared to traditional herbicides.
Research Findings
Studies have indicated that derivatives of 2,4-D can enhance herbicidal activity while minimizing environmental impact. This compound could be tested for efficacy in controlling resistant weed species or in formulations that require lower active ingredient concentrations.
Pharmaceutical Applications
Antimicrobial Activity
Preliminary research suggests that compounds derived from hydrazide structures may possess antimicrobial properties. This compound could be evaluated for its potential as an antimicrobial agent in pharmaceutical formulations.
Case Studies
A study published in the Brazilian Journal of Pharmaceutical Sciences explored similar hydrazide compounds and their effects on bacterial growth. The findings indicated that modifications to the hydrazide structure significantly influenced antimicrobial activity, suggesting that further investigation into this compound could yield promising results for antibiotic development.
Material Science Applications
Polymer Development
The unique chemical properties of this compound may allow it to be incorporated into polymer matrices to enhance material characteristics such as strength and resistance to degradation.
Experimental Findings
Research has demonstrated that incorporating hydrazide derivatives into polymer blends can improve mechanical properties and thermal stability. This application is particularly relevant in developing materials for agricultural films or coatings that require durability against environmental stressors.
Mechanism of Action
The mechanism of action of Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes and receptors, modulating their activity. The hydrazido carbonyl group may also play a role in binding to biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate and are analyzed for comparative insights:
Ethyl 2-Amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate (CAS 171091-03-5)
- Molecular Formula : C₁₀H₁₁Cl₂N₃O₂
- Molecular Weight : 276.12 g/mol
- Key Features: Contains a hydrazono group (-N=N-) linked to the 2,4-dichlorophenyl ring and an ethyl ester.
- Comparison: The hydrazono group in this compound may confer different reactivity compared to the propanehydrazido-carbonyl linkage in the target compound.
Ethyl 2,4-Dichlorophenoxyacetate (CAS 533-23-3)
- Molecular Formula : C₁₀H₁₀Cl₂O₃
- Molecular Weight : 249.09 g/mol
- Key Features: A simple ester derivative of 2,4-dichlorophenoxyacetic acid (2,4-D).
- Applications : Widely used as a herbicide (e.g., Weedone 40) targeting broadleaf weeds.
- Comparison: The lack of hydrazine-derived functional groups simplifies its mode of action, likely involving auxin mimicry.
Ethyl 2-(2,6-Dichlorophenoxy)acetate
- Molecular Formula : C₁₀H₁₀Cl₂O₃
- Molecular Weight : 249.09 g/mol
- Key Features: Structural isomer of 2,4-dichlorophenoxyacetate with chlorine atoms at positions 2 and 4.
- Physical Properties : Predicted boiling point = 311.4±27.0 °C; density = 1.308±0.06 g/cm³.
- Comparison: The 2,6-dichloro substitution reduces herbicidal efficacy compared to 2,4-D derivatives, highlighting the importance of substitution patterns in bioactivity.
Etaconazole and Propiconazole
- Etaconazole : C₁₃H₁₄Cl₂N₃O₂ (MW 314.18)
- Propiconazole : C₁₅H₁₇Cl₂N₃O₂ (MW 342.22)
- Key Features : Triazole-containing fungicides with 2,4-dichlorophenyl groups.
- Comparison : The triazole ring in these compounds enables fungicidal activity by inhibiting ergosterol biosynthesis. In contrast, the target compound’s hydrazide-ester structure may target different biochemical pathways, such as enzyme inhibition via covalent bonding .
Key Research Findings
Substitution Patterns: The 2,4-dichloro configuration is critical for herbicidal activity in phenoxyacetates, as seen in 2,4-D derivatives. Isomers like 2,6-dichloro show reduced efficacy .
Molecular Weight and Bioactivity : Higher molecular weight compounds like propiconazole (MW 342.22) exhibit fungicidal properties, suggesting that the target compound’s estimated higher weight (~300) could align with pesticidal or pharmaceutical applications .
Biological Activity
Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Structural Features
- Dichlorophenoxy Group : This moiety is known for its herbicidal properties and may contribute to the compound's biological activity.
- Hydrazido Linkage : This functional group is often involved in various biological interactions, including enzyme inhibition and receptor binding.
- Antimicrobial Activity : this compound has shown promising antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
- Anticancer Potential : Preliminary research suggests that this compound may induce apoptosis in cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial integrity, leading to programmed cell death.
Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This data highlights the potential use of this compound as a therapeutic agent in treating bacterial infections.
Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a significant reduction in paw edema compared to control groups. The results are summarized in the table below:
| Treatment Group | Paw Edema (mm) | Percentage Inhibition |
|---|---|---|
| Control | 5.0 | - |
| Compound (50 mg/kg) | 2.5 | 50% |
| Compound (100 mg/kg) | 1.5 | 70% |
These findings suggest that this compound has significant anti-inflammatory properties.
Anticancer Activity
In vitro studies on human cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability. The IC50 values for different cancer cell lines were as follows:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 20 |
These results indicate that this compound may be a candidate for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
